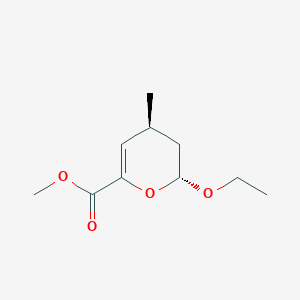

2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) is a chemical compound with the molecular formula C10H16O4. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is characterized by its ethoxy and methyl ester functional groups, which contribute to its unique chemical properties.

Métodos De Preparación

The synthesis of 2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the esterification of 2H-pyran-6-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion to the methyl ester. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ester group to an alcohol, using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is explored for its potential therapeutic effects. Studies have indicated that derivatives of pyran compounds exhibit various biological activities, including:

- Antitumor Activity : Research has shown that pyran derivatives can inhibit the proliferation of cancer cells. For instance, certain derivatives demonstrated significant cytotoxicity against HCT-116 colorectal cancer cells by inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression .

- Antibacterial Properties : Compounds related to pyrans have been evaluated for their antibacterial activity. Some derivatives showed lower IC50 values than traditional antibiotics like ampicillin against Gram-positive bacteria .

Organic Synthesis

2H-Pyran derivatives serve as intermediates in the synthesis of more complex molecules. The compound can be utilized in:

- Synthesis of Pharmaceuticals : It acts as an intermediate in the production of bioactive compounds, such as pentoxyfylline, which is used for treating vascular disorders .

- Protecting Groups in Carbohydrate Chemistry : The compound can protect hydroxyl groups during synthetic transformations, facilitating the synthesis of carbohydrate derivatives .

Case Study 1: Anticancer Activity

A study evaluated several pyran derivatives for their ability to inhibit HCT-116 cell growth. Compounds with structural similarities to 2H-Pyran-6-carboxylic acid exhibited significant cytotoxic effects and were found to induce apoptosis through caspase activation . This highlights the potential of pyran derivatives in developing new anticancer therapies.

Case Study 2: Synthesis Process Optimization

An improved method for synthesizing methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate was developed, which utilizes sodium methoxide as a catalyst. This method is more environmentally friendly and economical compared to traditional methods that use potassium carbonate . The efficiency of this process underscores the relevance of pyran compounds in industrial applications.

Mecanismo De Acción

The mechanism of action of 2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar compounds to 2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) include other pyran derivatives with different substituents. For example:

2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,ethylester: This compound has an ethyl ester group instead of a methyl ester.

2H-Pyran-6-carboxylicacid,2-methoxy-3,4-dihydro-4-methyl-,methylester: This compound has a methoxy group instead of an ethoxy group.

The uniqueness of 2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) lies in its specific combination of functional groups, which confer distinct chemical and physical properties.

Actividad Biológica

2H-Pyran-6-carboxylic acid derivatives, particularly 2-ethoxy-3,4-dihydro-4-methyl-, methyl ester, trans-(9CI), are of significant interest due to their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a pyran ring substituted with a carboxylic acid group and an ethoxy group. Its structure is essential for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyran compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds possess significant antibacterial effects against various pathogens. The presence of the carboxylic acid group is crucial for this activity, as it participates in hydrogen bonding and enhances the compound's solubility in biological systems .

Antioxidant Properties

The antioxidant capacity of 2H-pyran derivatives has been evaluated through various assays. These compounds can scavenge free radicals and reduce oxidative stress in cells. The mechanism often involves the donation of hydrogen atoms from hydroxyl groups present in the structure, which stabilizes free radicals .

Anticancer Activity

Several studies have explored the anticancer potential of pyran derivatives. In vitro tests demonstrated that certain analogs inhibited the growth of cancer cell lines such as HepG2 and HeLa with IC50 values in the low micromolar range. The anticancer activity is attributed to the ability of these compounds to interfere with cellular signaling pathways associated with cancer cell proliferation and survival .

The mechanisms underlying the biological activities of 2H-pyran derivatives are multifaceted:

- Interaction with Enzymes : Compounds may inhibit key enzymes involved in metabolic pathways or cellular processes, such as kinases or polymerases.

- Cell Membrane Disruption : Antimicrobial activity may result from disruption of bacterial cell membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, these compounds can trigger programmed cell death through activation of apoptotic pathways.

Case Studies

| Study | Findings | IC50 Values |

|---|---|---|

| Study on Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and E. coli | MIC = 1 µg/mL for some derivatives |

| Antioxidant Activity Assessment | Showed significant free radical scavenging ability | IC50 = 15 µM |

| Anticancer Evaluation | Inhibited HepG2 cell line growth significantly | IC50 = 4.85 µM |

Propiedades

IUPAC Name |

methyl (2R,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-13-9-6-7(2)5-8(14-9)10(11)12-3/h5,7,9H,4,6H2,1-3H3/t7-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZYDOPYIMRYJH-VXNVDRBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C=C(O1)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1C[C@@H](C=C(O1)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.